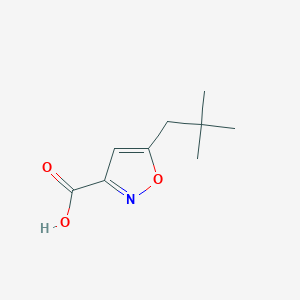
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with a complex structure that includes bromine, hydroxyl, phenoxy, and isoquinoline groups
Preparation Methods
The synthesis of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Chemical Reactions Analysis
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: This compound shares a similar core structure but differs in the substituents on the isoquinoline ring and the ester group.
1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester: This compound is similar but has a methyl ester group instead of a butyl ester group.
Properties
Molecular Formula |
C20H18BrNO4 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-2-3-11-25-20(24)17-18(23)15-10-9-14(12-16(15)19(21)22-17)26-13-7-5-4-6-8-13/h4-10,12,23H,2-3,11H2,1H3 |
InChI Key |
OFPMIWJXLDOVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(2-methoxynaphth-1-yl)methyl]hydroxylamine](/img/structure/B8601901.png)
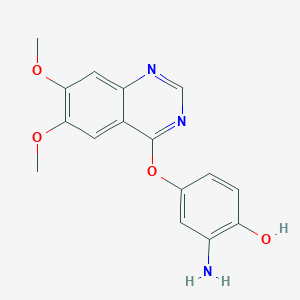
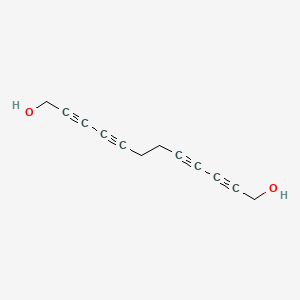
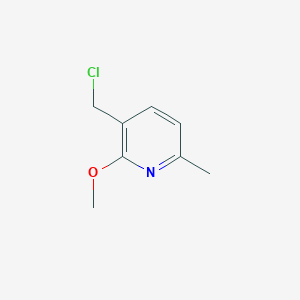
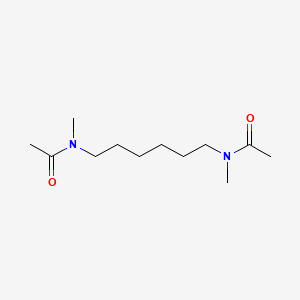
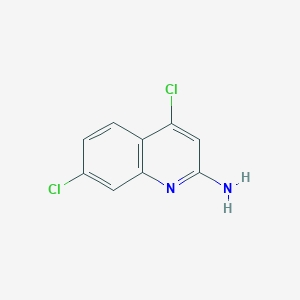
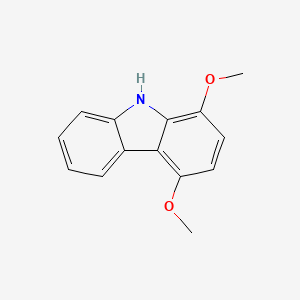
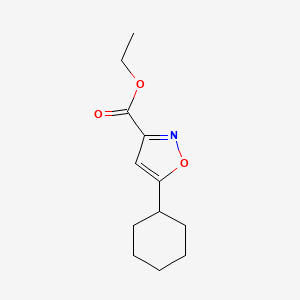
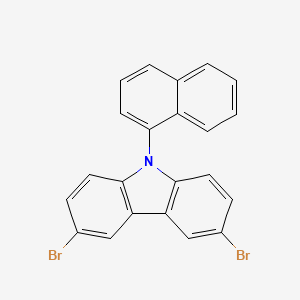
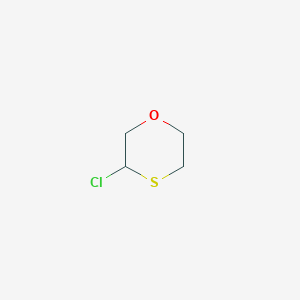
![Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B8601976.png)
